molecular formula C6H15O5P B13706537 Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate

Cat. No.: B13706537
M. Wt: 198.15 g/mol
InChI Key: HXHVTHYFWCCWKK-UHFFFAOYSA-N
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Description

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C6H15O5P. It is characterized by the presence of a phosphonate group attached to a hydroxy-substituted propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-hydroxy-2-(hydroxymethyl)propionaldehyde under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the phosphite attacks the aldehyde group, followed by hydrolysis to yield the desired phosphonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is unique due to its specific hydroxy-substituted propyl chain, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with biological molecules and enhances its versatility in various applications .

Properties

Molecular Formula

C6H15O5P

Molecular Weight

198.15 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)propane-1,3-diol

InChI

InChI=1S/C6H15O5P/c1-10-12(9,11-2)5-6(3-7)4-8/h6-8H,3-5H2,1-2H3

InChI Key

HXHVTHYFWCCWKK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(CO)CO)OC

Origin of Product

United States

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